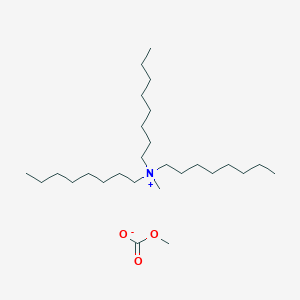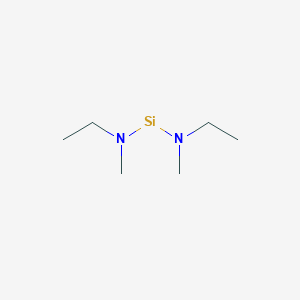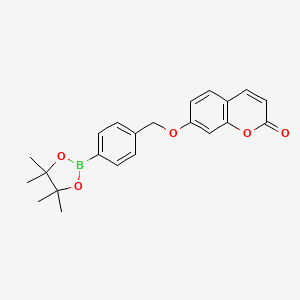
9,9-Diethyl-9H-fluorene
Übersicht
Beschreibung
9,9-Diethyl-9H-fluorene: is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ethyl groups attached to the ninth carbon of the fluorene structure. The molecular formula of this compound is C17H18, and it is known for its unique chemical properties and applications in various fields of science and technology .
Wirkmechanismus
- The primary targets of 9,9-Diethyl-9H-fluorene are not explicitly defined in the literature. However, it is known that fluorene-based compounds can interact with metal ions and carbohydrates .
- The fluorescence properties of fluorene derivatives play a crucial role in their binding capabilities .
Target of Action
Mode of Action
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Diethyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Diethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into dihydrofluorene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or nitrated fluorenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,9-Diethyl-9H-fluorene is used as a building block in the synthesis of various organic compounds. Its derivatives are employed in the development of fluorescent materials and organic semiconductors .
Biology: In biological research, this compound derivatives are used as fluorescent probes for imaging and tracking biological processes. They are also investigated for their potential as drug delivery agents .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Their unique chemical properties allow for targeted drug delivery and improved therapeutic efficacy .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials for optoelectronic devices. Its stability and fluorescence make it valuable in the manufacture of light-emitting diodes (LEDs) and solar cells .
Vergleich Mit ähnlichen Verbindungen
- 9,9-Dimethyl-9H-fluorene
- 9,9-Dihexyl-9H-fluorene
- 9,9-Didodecyl-9H-fluorene
Comparison: Compared to its analogs, 9,9-Diethyl-9H-fluorene exhibits unique properties due to the presence of ethyl groups. These groups influence the compound’s solubility, stability, and reactivity. For instance, this compound has better solubility in organic solvents compared to 9,9-Dimethyl-9H-fluorene. Additionally, the ethyl groups provide a balance between steric hindrance and electronic effects, making this compound a versatile compound for various applications .
Eigenschaften
IUPAC Name |
9,9-diethylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHOCYBTWOELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393378 | |
| Record name | 9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-79-3 | |
| Record name | 9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














